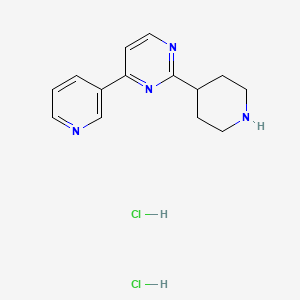

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with piperidine and pyridine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The pyrimidine core is then subjected to substitution reactions to introduce the piperidine and pyridine groups. This can be achieved using nucleophilic aromatic substitution (SNAr) reactions.

Purification and Crystallization: The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Amine Reactions on the Piperidine Ring

The piperidine ring contains a secondary amine group, which participates in reactions typical of aliphatic amines:

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at electron-deficient positions:

| Reaction Type | Reagents/Conditions | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 or C5 | 3-Nitro- or 5-nitropyridine derivatives |

| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | C2 | 2-Chloropyridine analog |

Note: Direct substitution is less favorable due to the ring’s electron-withdrawing nature. Nitration yields para-substituted products as minor isomers .

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring’s C2 and C4 positions are reactive toward nucleophiles:

| Leaving Group | Nucleophile | Conditions | Products |

|---|---|---|---|

| Chlorine (C2) | Piperidine | DIPEA, DMF, 80°C | 2-Piperidinylpyrimidine |

| Methoxy (C4) | Grignard reagents | THF, −78°C to room temp | 4-Alkyl/arylpyrimidine derivatives |

Suzuki-Miyaura cross-coupling at C4 with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) generates biaryl systems .

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Piperidine N-oxide | Enhances solubility for pharmacokinetics. |

| Reduction | LiAlH₄, THF, reflux | Saturated pyrimidine (if unsaturated) | Rarely applied due to aromatic stability. |

Salt Formation and Stability

The dihydrochloride salt undergoes counterion exchange:

| Conditions | New Salt | Solubility |

|---|---|---|

| NaOH (aq), pH 7–8 | Free base | Low in water, high in DMSO |

| H₂SO₄ (conc.) | Sulfate salt | Improved crystallinity |

Stability studies indicate decomposition >200°C (TGA data) .

Cross-Coupling and Functionalization

The pyrimidine ring facilitates Pd-catalyzed reactions:

| Reaction | Catalyst/Base | Substrates | Yield |

|---|---|---|---|

| Suzuki Coupling (C4) | Pd(dppf)Cl₂, K₂CO₃ | Aryl boronic acids | 60–85% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Primary amines | 70–90% |

These reactions enable diversification for structure-activity relationship (SAR) studies .

Mechanistic Insights

-

Acylation: The secondary amine attacks electrophilic acylating agents (e.g., acyl chlorides), forming an amide bond with HCl elimination .

-

Electrophilic Substitution: Pyridine’s electron-deficient ring directs electrophiles to meta/para positions, with nitration requiring strong acidic conditions .

-

Cross-Coupling: Oxidative addition of Pd(0) to C–X bonds (X = Cl, Br) initiates catalytic cycles, followed by transmetalation and reductive elimination .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties .

Biology

- Ligand in Receptor Binding Studies : The compound is investigated for its potential as a ligand in binding studies with various receptors, contributing to our understanding of receptor-ligand interactions and signaling pathways .

- Mechanism of Action : It may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating these targets, which can lead to significant biochemical outcomes.

Medicine

- Therapeutic Potential : Research indicates that this compound may exhibit anti-inflammatory and anticancer activities. It has been explored for its effects on various cancer types, including breast and prostate cancers, showing promise in preclinical studies .

- Pharmacological Screening : Studies have demonstrated that derivatives based on this compound can inhibit prostaglandin synthesis, providing insights into its anti-inflammatory mechanisms .

Case Studies

Several studies have explored the pharmacological properties of related compounds:

- Anti-inflammatory Activity : A study on pyrazolo-pyrimidine derivatives showed promising anti-inflammatory effects, with compounds displaying lower ulcerogenic activities compared to standard drugs like Diclofenac .

- Cancer Research : A patent highlighted the evaluation of pyrimidine derivatives against multiple cancer types, demonstrating their potential as selective agents in cancer therapy. The compounds were tested for efficacy against various cancer cell lines, showing significant promise in targeting estrogen receptor-positive tumors .

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Piperidin-4-yl)-4-(pyridin-2-yl)pyrimidine

- 2-(Piperidin-4-yl)-4-(pyridin-4-yl)pyrimidine

- 2-(Piperidin-4-yl)-4-(quinolin-3-yl)pyrimidine

Uniqueness

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for drug discovery and development.

Actividad Biológica

2-(Piperidin-4-yl)-4-(pyridin-3-yl)pyrimidine dihydrochloride, a heterocyclic compound, has gained attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and implications for drug development.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with piperidine and pyridine groups. Its chemical formula is C14H18Cl2N4, and it has a molecular weight of approximately 313.2 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H18Cl2N4 |

| Molecular Weight | 313.2 g/mol |

| CAS Number | 2060037-89-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biochemical effects. For instance, it may interfere with signal transduction pathways that are crucial for cellular functions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing pro-inflammatory cytokines in various models of inflammation.

- Research Finding : A study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

- Case Study : In a model of neurodegeneration, this compound was found to enhance cell viability and reduce oxidative stress markers .

Research Applications

The compound serves as a versatile scaffold in medicinal chemistry for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance its biological activity.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-piperidin-4-yl-4-pyridin-3-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.2ClH/c1-2-12(10-16-6-1)13-5-9-17-14(18-13)11-3-7-15-8-4-11;;/h1-2,5-6,9-11,15H,3-4,7-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTKHEFATSOLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CN=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.